5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
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Description
5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.286. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a halt in the G1 phase and preventing the transition to the S phase . This results in the inhibition of cell proliferation, a key process in tumor growth .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest . The compound interacts with the active site of CDK2, forming essential hydrogen bonds with key residues such as Leu83 .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects by binding to the active site of CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound maintains its inhibitory activity against CDK2 over a significant period .
Properties
IUPAC Name |
5-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDJHRGUUXHZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.